molecular formula C13H20ClNO2 B6245775 methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride CAS No. 2408971-13-9

methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride

Cat. No. B6245775
CAS RN: 2408971-13-9
M. Wt: 257.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride, commonly known as MDA-HCl, is a chemical compound used in scientific research. It is a derivative of the psychoactive drug 3,4-methylenedioxyamphetamine (MDA), and is used as a research tool to study the effects of MDA on the brain. MDA-HCl has been used to study the effects of MDA on the central nervous system, and to evaluate the potential therapeutic benefits of MDA and other psychoactive drugs.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl is not fully understood. It is believed to act as an agonist at serotonin, norepinephrine, and dopamine receptors. It is also believed to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, as well as to increase levels of the neurotransmitter norepinephrine. It has also been shown to increase levels of the neuropeptide oxytocin, and to increase levels of the hormone cortisol.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and has a long half-life, which makes it suitable for long-term studies. However, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has several limitations as well. It is not always easy to obtain, and it is not always easy to control the dose of the compound.

Future Directions

There are several potential future directions for research on methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl. It could be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on other neurotransmitter systems, such as the endocannabinoid system. It could also be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on neuroplasticity, and to investigate the potential therapeutic benefits of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride in treating neuropsychiatric disorders. Additionally, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl could be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the regulation of gene expression and the development of tolerance to methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride. Finally, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl could be used to investigate the potential for abuse of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs.

Synthesis Methods

Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl can be synthesized from 3,4-methylenedioxyamphetamine (methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride) by the addition of hydrochloric acid. The reaction is carried out in an aqueous solution, and the product is then isolated and purified by recrystallization.

Scientific Research Applications

Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has been used in a variety of scientific research applications. It has been used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the central nervous system, and to evaluate the potential therapeutic benefits of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs. It has also been used to investigate the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the regulation of neurotransmitter release, and to study the mechanisms of action of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate. This intermediate is then reacted with methylamine to form methyl 3-amino-4-(2,4-dimethylphenyl)butanoate, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "ethyl acetoacetate", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate with excess methylamine in ethanol to form methyl 3-amino-4-(2,4-dimethylphenyl)butanoate.", "Step 3: Conversion of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate to the hydrochloride salt by reaction with hydrochloric acid in ethanol." ] }

CAS RN

2408971-13-9

Molecular Formula

C13H20ClNO2

Molecular Weight

257.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.